2-(4-formylphenoxy)-N-phenylacetamide
Description
2-(4-Formylphenoxy)-N-phenylacetamide is a substituted phenylacetamide featuring a formylphenoxy group at the acetamide’s oxygen atom and a phenyl group at the nitrogen. Its synthesis involves reacting 2-chloro-N,N-diphenylacetamide with 4-hydroxybenzaldehyde in acetonitrile under basic conditions (potassium carbonate), followed by Schiff base formation with aniline derivatives . The compound’s aldehyde moiety enables further functionalization, such as forming Schiff bases for antimicrobial applications . Structural characterization employs IR, ¹H NMR, and melting point analysis, confirming its planar geometry and intramolecular hydrogen bonding .
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBRNOSAWNLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide typically involves the condensation of 4-formylphenol with N-phenylacetamide under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Novel Compounds
The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of fused pyran systems through a three-component reaction with malononitrile and active methylene reagents. This method has demonstrated high yields (80-86%) and has led to the development of hybrid drugs that target multiple pathways in multifactorial diseases . The ability to form hybrids indicates its potential in drug design, particularly for conditions like cancer and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-formylphenoxy)-N-phenylacetamide. A case study reported that this compound selectively inhibited cancer cell proliferation while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects.
Table 1: Selectivity Index Against Normal Cells
| Compound | Normal Cell Inhibition (%) | Cancer Cell Inhibition (%) | Selectivity Index |
|---|---|---|---|
| 5-FU | 12.50 | 96.02 | High |
| This compound | TBD | TBD | TBD |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.
Anticonvulsant Activity
In addition to its anticancer effects, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. Studies showed that certain derivatives exhibited significant protective effects against seizures in animal models, particularly in maximal electroshock tests . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance anticonvulsant efficacy, suggesting pathways for optimizing these compounds for epilepsy treatment.
Antimicrobial Properties
Preliminary studies have also indicated that this compound possesses antimicrobial properties against various bacterial strains. Its potential as an antimicrobial agent could be explored further, especially considering the rising resistance to conventional antibiotics.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of new derivatives based on this compound:
- Synthesis of Chitosan-Schiff Base Nanoparticles : Recent research involved synthesizing chitosan-Schiff bases by condensing chitosan with this compound. These nanoparticles demonstrated high efficiency in inhibiting Helicobacter pylori, showcasing the compound's versatility in creating novel drug delivery systems .
- Evaluation of Anticancer Effects : A focused study on the effects of this compound on various cancer cell lines revealed that it selectively targets cancer cells while sparing normal cells, emphasizing its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzyme activity through binding to the active site, thereby blocking substrate access. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
- N-Phenyl vs. N,N-Diphenyl: The parent compound 2-(4-formylphenoxy)-N-phenylacetamide (mono-phenyl) exhibits moderate antibacterial activity. In contrast, its diphenyl analog (N,N-diphenyl) shows reduced solubility due to increased hydrophobicity but retains comparable antimicrobial potency, suggesting the N-phenyl group balances lipophilicity and activity .
- Electron-Withdrawing Substituents :
Substituting the phenyl group with a nitro (e.g., N-(4-nitrophenyl)-2-phenylacetamide) enhances electrophilicity, improving reactivity in alkylation reactions but reducing bioavailability due to higher polarity .
Phenoxy Ring Modifications
- Formyl Group vs. Halogen/Methoxy Substituents: The formyl group in this compound facilitates Schiff base formation, enabling nanoparticle synthesis with enhanced Helicobacter pylori inhibition (MIC: 8–16 µg/mL) . In contrast, chloro or methoxy substituents (e.g., 2-(4-chloro/methoxyphenoxy)-N-phenylacetamide) increase lipophilicity, improving membrane permeability but reducing aldehyde-mediated reactivity .
- Nitro and Fluoro Derivatives: 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrate potent antitubercular activity (MIC: 1.6–3.1 µM) due to nitro’s electron-withdrawing effects enhancing target binding .
Key Research Findings
- Antimicrobial Superiority: Brominated derivatives (e.g., N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide) outperform non-halogenated analogs against H. pylori, highlighting halogen-enhanced target binding .
Biological Activity
2-(4-formylphenoxy)-N-phenylacetamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory and antitumor properties, along with synthesis methods and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a formyl group attached to a phenoxy moiety, which is further linked to an acetamide group. This configuration is crucial for its biological interactions and therapeutic potential.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's mechanism of action appears to involve the modulation of specific signaling pathways related to inflammation.
Key Findings:
- Cytokine Inhibition: The compound effectively reduces levels of pro-inflammatory cytokines in cell cultures.
- Molecular Interactions: Molecular docking studies suggest favorable interactions with proteins involved in inflammatory responses, indicating a potential mechanism for its anti-inflammatory effects.
Antitumor Activity
Preliminary investigations into the antitumor activity of this compound reveal promising results. The compound has shown cytotoxic effects against various cancer cell lines, although further studies are needed to fully elucidate its mechanisms of action and therapeutic efficacy.
Case Studies:
- In Vitro Studies: In tests involving human cancer cell lines, the compound demonstrated significant cytotoxicity, warranting further investigation into its potential as an anticancer drug.
- Mechanistic Insights: Studies indicate that the compound may induce apoptosis in cancer cells through specific biochemical pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Formation of the Phenoxy Moiety: This is achieved through nucleophilic substitution reactions.
- Acetamide Formation: The final product is obtained by reacting the phenoxy derivative with an appropriate acetamide precursor.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Formyl group | Anti-inflammatory potential |
| 2-(4-methoxyphenoxy)-N-phenylacetamide | Methoxy group | Varies |
| 2-(3-nitrophenoxy)-N-phenylacetamide | Nitro group | Potentially enhanced activity |
| 2-(4-chlorophenoxy)-N-phenylacetamide | Chlorine atom | Altered activity profile |
This table highlights how the specific functional groups influence the biological activities of these compounds, emphasizing the therapeutic potential of this compound.
Q & A
Q. What are the optimized synthetic routes for 2-(4-formylphenoxy)-N-phenylacetamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves condensation of 4-formylphenol derivatives with N-phenylacetamide precursors. Key steps include:
- Reagent Selection : Use coupling agents (e.g., DCC or EDC) for amide bond formation and piperidine as a catalyst in ethanol or dioxane under reflux conditions .
- Condition Optimization : Control temperature (70–90°C) and pH to minimize side reactions. For example, excess aldehyde reactants may require stoichiometric adjustments to avoid polymerization .
- Purity Assessment : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring by TLC.
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- 1H NMR : Key signals include the formyl proton (~9.8 ppm), aromatic protons (6.8–7.8 ppm), and acetamide NH (~10.2 ppm) .
- IR Spectroscopy : Confirm the presence of formyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 300–320) validate the molecular formula .
Advanced Research Questions
Q. How does the formyl group in this compound influence its biological activity compared to analogs with other substituents?
Comparative studies show:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Formyl | Antitumor, anti-inflammatory |
| 2-(4-methoxyphenoxy)-N-phenylacetamide | Methoxy | Reduced cytotoxicity |
| 2-(4-chlorophenoxy)-N-phenylacetamide | Chloro | Enhanced metabolic stability |
The formyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites), which may explain its antitumor activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC₅₀ consistency .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural Analog Testing : Compare activity with derivatives (e.g., 2-(5-chloro-4-formylphenoxy) analogs) to isolate functional group contributions .
Q. How can molecular docking studies guide the design of this compound derivatives for specific targets?
- Target Selection : Prioritize proteins with nucleophilic residues (e.g., cysteine, lysine) that can react with the formyl group.
- Docking Workflow :
- Prepare ligand structures (e.g., protonation states at physiological pH).
- Use AutoDock Vina or Schrödinger Glide for binding affinity predictions.
- Validate with MD simulations to assess binding stability .
- Case Study : Docking with COX-2 revealed hydrogen bonding between the formyl group and Arg120, supporting anti-inflammatory potential .
Methodological Considerations
Q. What are the best practices for handling stability issues during storage of this compound?
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the formyl group.
- Stability Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .
Q. How can researchers mitigate solubility challenges in biological assays for this compound?
- Solubilization Agents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, employ cyclodextrins or surfactants (e.g., Tween-80) .
- Co-solvent Systems : Test ethanol/PBS mixtures (up to 10% ethanol) to balance solubility and biocompatibility .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. autophagy).
- Resistance Factors : Assess overexpression of aldehyde dehydrogenases (ALDHs), which may detoxify the formyl group .
Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?
- Multivariate Analysis : Use PCA or PLS regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .
- Machine Learning : Train random forest models on datasets of analogs to predict activity cliffs .
Ethical and Safety Guidelines
Q. What safety protocols are critical when handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
